Phenol, 4-(pentafluoroethyl)-

概要

説明

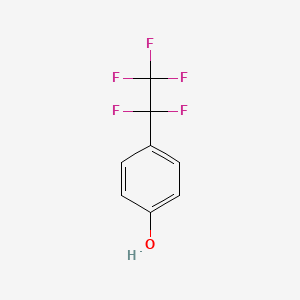

Phenol, 4-(pentafluoroethyl)-, is a chemical compound that is part of a broader class of fluorinated aromatic compounds. These compounds are characterized by the presence of a pentafluoroethyl group attached to a phenolic ring. The interest in such compounds is due to their unique physical and chemical properties, which make them valuable in various applications, including materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of fluorinated phenols, including those with pentafluoroethyl groups, can be achieved through several methods. One approach involves the oxidative pentafluoroethylation of phenols using nucleophilic (pentafluoroethyl)trimethylsilane (TMSCF2CF3) in the presence of silver triflate (AgOTf) and selectfluor as an oxidant . This method is advantageous due to its use of broadly available substrates and easily handled reagents, leading to moderate to excellent yields. Another synthesis route is the directed ortho-lithiation of 2-substituted 4-(trifluoromethyl)phenols, which relies on the superior ortho-directing effect of a THP-protected hydroxy group compared to the CF3 group .

Molecular Structure Analysis

The molecular structure of fluorinated phenols is significantly influenced by the presence of fluorine atoms. Fluorine atoms are highly electronegative, which can lead to a distortion of the aromatic ring due to steric crowding, as observed in pentakis(trifluoromethyl)phenyl derivatives . The electron-withdrawing nature of the fluorine atoms also affects the acidity and reactivity of the phenolic hydroxyl group.

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including oxidative coupling to form fluoroalkyl ethers , and reductive cleavage to generate the parent arenes . The presence of the pentafluoroethyl group can also facilitate the formation of novel SF5-bearing compounds through reactions such as cross-coupling, azo coupling, and click chemistry . Additionally, the thermally induced sigmatropic rearrangements of phenyl-penta-2,4-dienyl ethers can lead to the formation of phenols with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol, 4-(pentafluoroethyl)-, are influenced by the fluorinated substituents. These compounds typically exhibit high thermal stability and may have altered acidity compared to non-fluorinated analogs . The introduction of fluorine atoms can also enhance the solubility of the compounds in common solvents, which is beneficial for their practical applications . The gas chromatographic and spectral properties of these compounds are distinctive due to the presence of the pentafluoroethyl group, which can be utilized for analytical purposes .

科学的研究の応用

1. Phenolic-Enabled Nanotechnology in Biomedicine

4-(Pentafluoroethyl)phenol, as a phenolic compound, has notable applications in phenolic-enabled nanotechnology (PEN), especially in biomedicine. Phenolics' unique physiochemical properties and biocompatibility have catalyzed PEN research, particularly in biosensing, bioimaging, and disease treatment. PEN leverages phenolics for particle engineering and the synthesis of nanohybrid materials, allowing for controlled size, shape, composition, surface chemistry, and function of products (Wu et al., 2021).

2. Synthesis of Aliphatic Sulfur Pentafluorides

Research demonstrates that compounds like 4-(Pentafluoroethyl)phenol can be utilized in the synthesis of aliphatic sulfur pentafluorides. These compounds are produced from aromatic substances through oxidation, leading to the formation of SF5-substituted nitriles and esters. Such synthesis is pivotal for practical production of aliphatic SF5-containing compounds, broadening the scope of chemical manufacturing and applications (Vida et al., 2014).

3. Oxidative Pentafluoroethylation of Alcohols and Phenols

In chemical synthesis, 4-(Pentafluoroethyl)phenol can be involved in the silver-mediated oxidative pentafluoroethylation of alcohols and phenols. This process produces various pentafluoroethyl ethers, expanding the potential applications in chemical industries for the synthesis of fluoroalkyl ethers (Fu et al., 2017).

Safety and Hazards

作用機序

Target of Action

Phenol, 4-(pentafluoroethyl)-, is a derivative of phenol. Phenol is known to be a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses . .

Mode of Action

Phenol, in concentrations in the 5% to 7% range, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect

Biochemical Pathways

Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly divided into two subgroups, flavonoids and non-flavonoids . The biosynthesis of phenolic compounds in foods has been studied with the aim to explore the effects of different stresses . .

Pharmacokinetics

Pharmacokinetics is based on the analysis of drug concentrations . After one or more doses, the drug concentration in the desired matrix is measured . The processes that characterize pharmacokinetics are summarized in the (L)ADME scheme .

Result of Action

Phenol is known to have antiseptic and disinfectant properties . It has been used to disinfect skin and to relieve itching . Phenol is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenol, 4-(pentafluoroethyl)-. For instance, ultraviolet radiation from the sun can initiate a reaction between phenol and nitrite ions in the aquatic environment, resulting in the formation of 2‐nitrophenol and 4‐nitrophenol . .

特性

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUFRXPNILGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446072 | |

| Record name | Phenol, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-(pentafluoroethyl)- | |

CAS RN |

95881-25-7 | |

| Record name | Phenol, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)

![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)